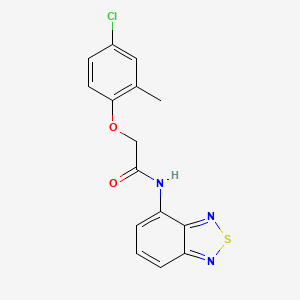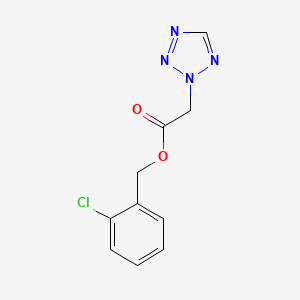![molecular formula C15H14ClNO3 B5502334 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)
4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime derivatives involves a series of chemical reactions designed to introduce or modify specific functional groups within the molecule. A study by Lu Yong-zhong (2011) details the synthesis of a closely related compound, 4-benzyloxy-2-methoxybenzaldehyde, from 3-methoxyphenol through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, achieving an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011).
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde oximes, including derivatives similar to 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime, has been extensively studied using techniques such as X-ray crystallography. Gomes et al. (2018) analyzed the crystal structures of four methoxybenzaldehyde oxime derivatives, revealing different conformations and hydrogen-bonding patterns that contribute to the understanding of their chemical behavior and reactivity (Gomes et al., 2018).
Chemical Reactions and Properties
The chemical behavior of 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime includes its reactivity in various chemical reactions. For instance, methoxybenzaldehyde derivatives can undergo oxidation to form related o-benzoquinones, as demonstrated by Arsenyev et al. (2016), highlighting the compound's versatility in synthetic chemistry applications (Arsenyev et al., 2016).
Physical Properties Analysis
The physical properties of methoxybenzaldehyde oximes, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on related compounds provide insights into these properties, which can be inferred for 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime. For example, the crystallographic analysis by Iqbal et al. (2019) offers data on the molecular packing and intermolecular interactions within the crystal lattice, which are important for understanding the compound's physical behavior (Iqbal et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime, including reactivity, stability, and interactions with other molecules, are determined by its functional groups and molecular structure. Studies such as those by Nematollahi and Golabi (2000) on the electrochemical behavior of related compounds provide valuable insights into the electrochemical properties and potential applications of methoxybenzaldehyde oximes in electrochemical sensors or catalysis (Nematollahi & Golabi, 2000).
Applications De Recherche Scientifique
Crystal Structures and Hydrogen-bonding Patterns
Research on methoxybenzaldehyde oxime derivatives, such as the study by Gomes et al. (2018), explores crystal structures and hydrogen-bonding patterns. This study highlights the different conformations and hydrogen-bonding arrangements in methoxybenzaldehyde oxime derivatives, contributing to the understanding of their structural characteristics and potential interactions in larger molecular assemblies Gomes et al., 2018.
Photocatalytic Oxidations
The photocatalytic oxidation of benzyl alcohol derivatives, including those related to methoxybenzaldehyde oximes, is another area of significant interest. A study by Higashimoto et al. (2009) demonstrated the selective oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using a TiO2 photocatalyst under visible light irradiation. This research has implications for the development of green chemistry processes and the synthesis of fine chemicals Higashimoto et al., 2009.
Catalytic Mechanisms
Understanding the catalytic mechanisms of enzymes and chemical reactions is fundamental to the development of new pharmaceuticals and materials. For instance, the study by Fraaije and van Berkel (1997) investigated the oxidative demethylation by vanillyl-alcohol oxidase, offering insights into enzyme-catalyzed reactions and the potential for synthesizing complex organic molecules Fraaije & van Berkel, 1997.
Synthetic Methods for Organic Compounds
The synthesis of organic compounds is a cornerstone of pharmaceutical and materials science. Studies such as the one by Sherbo et al. (2018) demonstrate the paired electrolysis of organic compounds, presenting a novel method for synthesizing valuable chemicals efficiently and with minimal waste. This research offers pathways for the sustainable production of chemicals critical to various industries Sherbo et al., 2018.
Propriétés
IUPAC Name |
(NE)-N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15-8-11(9-17-18)6-7-14(15)20-10-12-4-2-3-5-13(12)16/h2-9,18H,10H2,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTDFHGFQAZYDV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-hydroxymethanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5502251.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)
![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)


![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)
![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)
![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)
![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)